3,3'-Diethoxybiphenyl-4,4'-diamine
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Description
3,3’-Diethoxybiphenyl-4,4’-diamine is a chemical compound with the molecular formula C14H16N2O2 . It is also known as 3,3’-Dimethoxybiphenyl-4,4’-diamine .
Molecular Structure Analysis
The molecular structure of 3,3’-Diethoxybiphenyl-4,4’-diamine consists of two benzene rings connected by an ethoxy group and two amine groups . The average mass is 244.289 Da and the monoisotopic mass is 244.121185 Da .Physical and Chemical Properties Analysis
3,3’-Diethoxybiphenyl-4,4’-diamine has a density of 1.2±0.1 g/cm3, a boiling point of 391.3±37.0 °C at 760 mmHg, and a flash point of 206.1±0.0 °C . It has 4 hydrogen bond acceptors, 4 hydrogen bond donors, and 3 freely rotating bonds . The polar surface area is 71 Å2 and the molar volume is 207.3±3.0 cm3 .Scientific Research Applications
Synthesis and Characterization of Advanced Materials
Researchers have developed organosoluble and optically transparent fluorine-containing polyimides using a novel fluorinated diamine monomer. These polyimides exhibit excellent solubility in organic solvents, high glass-transition temperatures, good thermal stability, and low dielectric constants, making them suitable for a wide range of applications including electronics and optoelectronics (Yang, Hsiao, & Chen, 2002).
Electrochromic Devices
Another study focused on the synthesis and electrochemical properties of novel aromatic poly(amine−amide)s. These materials demonstrated anodically highly stable yellow and blue electrochromic behaviors, indicating their potential use in electrochromic devices and displays (Liou & Lin, 2009).
Liquid Crystal Alignment Layers
The development of a novel polyimide liquid crystal vertical alignment layer highlights the application of these compounds in liquid crystal displays (LCDs). The synthesized diamines with a side chain containing a rigid biphenyl unit and nonpolar alkoxy side end groups have shown to effectively control the alignment of liquid crystals, resulting in high thermal stability and uniform vertical alignment (Liu et al., 2008).
Properties
IUPAC Name |
4-(4-amino-3-ethoxyphenyl)-2-ethoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-3-19-15-9-11(5-7-13(15)17)12-6-8-14(18)16(10-12)20-4-2/h5-10H,3-4,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWMYQLURQHNCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OCC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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